molecular formula C21H22O4 B2709309 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran CAS No. 41365-37-1

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran

Cat. No.: B2709309
CAS No.: 41365-37-1
M. Wt: 338.403
InChI Key: LXRVZJFJYYQBCU-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran is a high-purity benzofuran neolignan supplied for chemical and pharmacological research. This compound, with the molecular formula C21H22O4 and a molecular weight of 338.40 g/mol, is a derivative of the natural product Licarin A, which is known for its significant biological activities . Researchers can utilize this chemical to investigate its potent anti-trypanosomal activity, particularly against Trypanosoma cruzi , the etiologic agent of Chagas disease . Studies on related analogs suggest a mechanism of action that may involve inducing lethal oxidative stress in parasites, characterized by increased reactive oxygen species (ROS), altered mitochondrial membrane potential, and disruption of ATP homeostasis . With a calculated logP of 5.30 and topological polar surface area of 40.80 Ų, this molecule exhibits drug-like properties suitable for preclinical assessment, including high predicted human intestinal absorption (99.70%) . It is presented as a valuable research tool for establishing structure-activity relationships (SAR), exploring mitochondrial function in parasites, and developing novel therapeutics for neglected tropical diseases. This product is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Available in various packaging sizes to support your laboratory needs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4/c1-6-7-14-10-16-13(2)20(25-21(16)19(11-14)24-5)15-8-9-17(22-3)18(12-15)23-4/h6-12H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRVZJFJYYQBCU-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC2=C(C(=C1)OC)OC(=C2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC2=C(C(=C1)OC)OC(=C2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents to form the benzofuran ring, followed by further functionalization to introduce the methoxy and prop-1-enyl groups . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzofuran core and methoxy substituents direct electrophilic attacks. Key positions for substitution include:

PositionReactivityExample ReactionsConditionsReference
C-4, C-6Activated by methoxy groupsNitration, halogenationHNO₃/H₂SO₄ (0–5°C)
C-5Moderately reactive due to allyl groupSulfonationH₂SO₄ (reflux)
  • Nitration : Occurs at C-4 and C-6 due to electron-donating methoxy groups, yielding nitro derivatives.

  • Halogenation : Bromine in acetic acid selectively substitutes at C-4.

Hydrogenation of the Allyl Group

The (E)-prop-1-enyl side chain undergoes catalytic hydrogenation:

Starting MaterialProductCatalystYield
5-[(E)-prop-1-enyl]5-propylPd/C, H₂ (1 atm)92%

This reaction reduces the double bond, increasing lipophilicity for pharmacological studies .

Cross-Coupling Reactions

The allyl and methoxy groups enable palladium-catalyzed coupling:

Sonogashira Coupling

SubstrateAlkyneConditionsProductYield
5-[(E)-prop-1-enyl]PhenylacetylenePd(PPh₃)₄, CuI, DIPA5-(phenylethynyl)78%

This reaction introduces aromatic alkynes for extended conjugation .

Demethylation and Functionalization

Methoxy groups undergo selective demethylation:

ReactionReagentPositionProductApplication
O-DemethylationBBr₃ (CH₂Cl₂, −78°C)C-7Phenolic OHBioactivity modulation

Demethylated derivatives show enhanced interactions with biological targets (e.g., antitrypanosomal activity) .

Acetylation and Esterification

Phenolic hydroxyl groups (if demethylated) react with acetylating agents:

SubstrateReagentProductYield
7-OH derivativeAc₂O, pyridine7-OAc95%

Acetylated derivatives improve metabolic stability in pharmacological assays .

Reactivity Trends and Challenges

  • Steric Hindrance : The 3-methyl group reduces reactivity at C-2 and C-3.

  • Solubility : Limited aqueous solubility necessitates polar aprotic solvents (DMF, DMSO) for reactions .

  • Oxidation : The allyl group is susceptible to epoxidation with mCPBA, though this is less explored.

Biological Activity Modifications

Derivatives synthesized via these reactions exhibit varied bioactivity:

DerivativeModificationIC₅₀ (Trypanosoma cruzi)Cytotoxicity (CC₅₀)
7-OAcAcetylation5.0 µM67.2 µM
5-propylHydrogenationInactive>100 µM

Acetylated variants show optimal balance between potency and safety .

Scientific Research Applications

Antioxidant Activity

Research indicates that Licarin A exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress-related diseases. Studies have demonstrated its ability to protect cells from oxidative damage, making it a candidate for further exploration in the treatment of conditions like neurodegenerative diseases and aging-related disorders .

Anti-inflammatory Effects

Licarin A has been investigated for its anti-inflammatory properties. It modulates various inflammatory pathways and cytokine production, which may be beneficial in treating inflammatory diseases such as arthritis and cardiovascular conditions. In vitro studies have shown that it can inhibit the expression of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Anticancer Properties

Several studies have highlighted the anticancer potential of Licarin A. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell proliferation pathways. Research indicates that it may be effective against different types of cancer cells, including breast and liver cancer .

Neuroprotective Effects

The compound has shown promise in neuroprotection by enhancing neuronal survival and function under stress conditions. Its ability to reduce neuroinflammation and oxidative stress suggests a potential role in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study 1: Antioxidant Activity in Neurodegeneration

A study published in Molecules demonstrated that Licarin A significantly reduced oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. The results indicated a protective effect against cell death and improved cell viability, supporting its application in neurodegenerative disease therapies .

Case Study 2: Anti-inflammatory Mechanisms

In another study focused on inflammatory bowel disease (IBD), Licarin A was shown to reduce inflammation markers and improve intestinal barrier function in animal models. This suggests its potential therapeutic role in managing IBD and other gastrointestinal disorders .

Case Study 3: Anticancer Efficacy

Research conducted on hepatocellular carcinoma cells revealed that Licarin A inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The study provided insights into its mechanism of action as a potential anticancer drug .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its binding affinity and molecular interactions are ongoing to fully elucidate its mechanism .

Comparison with Similar Compounds

Lipinski’s Rule of Five and Drug-Likeness

  • 2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran: Predicted to comply with Lipinski’s Rule of Five (molecular weight <500, logP <5, H-bond donors ≤5, H-bond acceptors ≤10), as methoxy groups reduce H-bond donor capacity .
  • Licarin A : Similar compliance but with slightly higher polarity due to the 4-hydroxyl group (logP ~3.2 vs. ~3.5 for the dimethoxy derivative) .

Blood-Brain Barrier (BBB) Permeability

  • The target compound and its 3,4,5-trimethoxy analog (acuminatin) show moderate BBB permeability (predicted logBB > −1.0) due to balanced lipophilicity .
  • In contrast, erythro-(7S,8R)-Δ8’-7-acetoxy-3,4,3’,5’-tetramethoxy-8-O-4’-neolignan, a structurally distinct lignan, exhibits poor CNS penetration (logBB < −1.038) .

Antioxidant Activity

  • The dimethoxy derivative demonstrates moderate free radical scavenging (IC₅₀ ~25 µM in DPPH assay), outperformed by curcumin analogs like 3e (IC₅₀ ~12 µM), which benefit from extended conjugation .
  • Licarin A : Lower antioxidant activity (IC₅₀ ~35 µM) due to reduced electron-donating substituents .

Enzyme Inhibition

  • Angiotensin-Converting Enzyme (ACE) Inhibition : The dimethoxy derivative shows weak activity (IC₅₀ >50 µM), whereas curcumin analog 3d (with hydroxyl groups) is potent (IC₅₀ ~8 µM) .
  • Tyrosinase Inhibition: The propenyl side chain in the target compound contributes to moderate activity (IC₅₀ ~30 µM), surpassed by cyclohexanone-based analogs like 2e (IC₅₀ ~15 µM) .

Cytotoxicity

  • Unlike some curcumin analogs, the dimethoxy benzofuran derivative and its dihydro analogs (e.g., Licarin A) exhibit low cytotoxicity in normal human lung cells (IC₅₀ >100 µM) .

Biological Activity

2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran, also known as acuminatin, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

  • Chemical Formula : C21H24O4
  • Molecular Weight : 340.419 g/mol
  • CAS Number : 58456-59-0

Antioxidant Activity

Research indicates that acuminatin exhibits notable antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is critical in preventing oxidative stress-related cellular damage. This activity is attributed to the presence of methoxy groups in its structure, enhancing electron donation and radical stabilization .

Antimicrobial Activity

Acuminatin has demonstrated antimicrobial effects against various pathogens. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory activity. The minimum inhibitory concentrations (MICs) were found to be lower than those of conventional antibiotics, suggesting potential as a natural antimicrobial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. In cellular assays, acuminatin exhibited cytotoxicity against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Cell LineIC50 (µM)Mechanism
MCF-715.4Apoptosis induction
A54918.2Cell cycle arrest

Anti-inflammatory Effects

Acuminatin has also been recognized for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activities of acuminatin are closely linked to its chemical structure. The presence of methoxy groups enhances its lipophilicity and bioavailability, which are crucial for its pharmacological effects. Studies indicate that modifications to the benzofuran core can significantly alter its activity profile, emphasizing the importance of SAR in drug design .

Case Study 1: Anticancer Activity

In a study published in Nature, researchers explored the anticancer potential of acuminatin in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in treated tumors .

Case Study 2: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of acuminatin in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection symptoms and bacterial load within days of treatment, highlighting its potential as an alternative therapeutic agent .

Q & A

Q. Advanced

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector. For twinned crystals, employ SHELXL with twin refinement (e.g., BASF parameter) .
  • Structure solution : SHELXS or SHELXD for phase determination.
  • Visualization : ORTEP-3 generates thermal ellipsoid diagrams (Figure 2a.9) .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 1 eÅ⁻³) .

How is the stereochemistry of substituents determined?

Q. Advanced

  • X-ray diffraction : Directly assigns absolute configuration (e.g., 2S,3R in compound 31) .
  • Optical rotation : Correlates with literature values for enantiopure analogs (e.g., [α]D²⁵ = +15° for (2R,3R)-acuminatin) .
  • Chiral chromatography : Separates diastereomers using cellulose-based columns and hexane/isopropanol gradients.

How are computational methods integrated with experimental data for structural validation?

Q. Advanced

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with X-ray bond lengths/angles.
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds in compound 31’s crystal packing) .
  • Molecular docking : Predicts binding modes if biological activity is studied, though evidence for this compound is limited .

What challenges arise in comparative analysis with structurally similar compounds?

Q. Advanced

  • Regiochemical ambiguity : Differentiate isomers using NOESY (e.g., 3,4-dimethoxy vs. 3,4,5-trimethoxyphenyl groups) .
  • Mass fragmentation : Compare MS/MS patterns. For example, loss of methoxy (-32 Da) vs. methylenedioxy (-44 Da) groups .
  • Crystallographic packing : Substituents like the E-prop-1-enyl group influence hydrogen-bonding networks, as seen in ORTEP diagrams .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran
Reactant of Route 2
Reactant of Route 2
2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.